Amisulpride N-Oxide Amisulpride N-Oxide Amisulpride N-oxide is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 71676-01-2
VCID: VC0195572
InChI: InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
SMILES: CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
Molecular Formula: C17H27N3O5S
Molecular Weight: 385.5 g/mol

Amisulpride N-Oxide

CAS No.: 71676-01-2

Cat. No.: VC0195572

Molecular Formula: C17H27N3O5S

Molecular Weight: 385.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Amisulpride N-Oxide - 71676-01-2

CAS No. 71676-01-2
Molecular Formula C17H27N3O5S
Molecular Weight 385.5 g/mol
IUPAC Name 4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
Standard InChI InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
Standard InChI Key LLIKIPAUZJTRGB-UHFFFAOYSA-N
SMILES CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
Canonical SMILES CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
Appearance Solid powder

Chemical Structure and Properties

Amisulpride N-oxide, chemically known as 4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide, is characterized by the molecular formula C₁₇H₂₇N₃O₅S and has a molecular weight of 385.5 . The compound represents an oxidized form of amisulpride, with the oxidation occurring at the nitrogen atom in the pyrrolidine ring.

The chemical structure can be represented by the SMILES notation: CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] . This notation highlights the N-oxide functional group that distinguishes it from the parent compound amisulpride.

Physical and Chemical Properties

Amisulpride N-oxide exhibits distinct physical and chemical properties that affect its behavior in both laboratory and environmental contexts. The compound has been found to be slightly soluble in organic solvents including chloroform and methanol, which influences its extraction and analysis methods .

PropertyValue
CAS Number71676-01-2
Molecular FormulaC₁₇H₂₇N₃O₅S
Molecular Weight385.5
SolubilitySlightly soluble in chloroform and methanol
Recommended Storage-20°C
InChIKeyLLIKIPAUZJTRGB-UHFFFAOYSA-N

The compound also has specific predicted collision cross section values that are relevant for mass spectrometric analysis, which are critical for its identification in complex matrices :

Adductm/zPredicted CCS (Ų)
[M+H]⁺386.17442185.6
[M+Na]⁺408.15636193.2
[M+NH₄]⁺403.20096191.4
[M+K]⁺424.13030190.1
[M-H]⁻384.15986186.9
[M+Na-2H]⁻406.14181189.1
[M]⁺385.16659187.1
[M]⁻385.16769187.1

Formation and Degradation Pathways

Amisulpride N-oxide is primarily formed through the oxidation of amisulpride. This oxidation can occur through two principal environmental pathways: ozonation processes in water treatment and photodegradation in the environment .

Photodegradation

Another important pathway for the formation of amisulpride N-oxide is photodegradation. When exposed to light, especially ultraviolet radiation, amisulpride can undergo photo-oxidation reactions leading to the formation of its N-oxide derivative. This process has been documented using ultra-high-pressure liquid chromatography coupled with mass spectrometry techniques, allowing researchers to identify and characterize this transformation product .

Environmental Occurrence and Significance

The presence of amisulpride N-oxide in the environment has been documented in several studies, highlighting the growing concern about pharmaceutical residues in aquatic ecosystems.

Environmental Monitoring

The detection of amisulpride N-oxide in environmental samples has been part of broader investigations assessing chemical pollution status in river basins. For instance, studies of the Dniester River Basin have employed wide-scope target and suspect screening approaches using mass spectrometric techniques to identify pharmaceutical residues including amisulpride derivatives .

Analytical Methods for Detection

The identification and quantification of amisulpride N-oxide in environmental and pharmaceutical samples require sophisticated analytical techniques due to its presence at low concentrations and the complexity of sample matrices.

Mass Spectrometry-Based Methods

Ultra-high-pressure liquid chromatography coupled with diode array detection and electrospray ionization-quadrupole time-of-flight-mass spectrometry (UHPLC-DAD/ESI-QTOF-MS) has been successfully employed to identify amisulpride N-oxide as a photodegradation product of amisulpride . This sophisticated analytical approach allows for precise structural elucidation and confirmation of transformation products.

Sample Preparation and Analysis Guidelines

For laboratory studies involving amisulpride N-oxide, specific handling guidelines have been established. The compound is typically provided in solution at concentrations of 10mM. To maintain stability, it is recommended to prepare stock solutions with appropriate solvents based on the compound's solubility characteristics and to store these solutions in separate packages to prevent degradation from repeated freezing and thawing cycles .

When stored at -80°C, solutions of amisulpride N-oxide should be used within 6 months, while those stored at -20°C should be used within 1 month. For enhanced solubility, heating the tube to 37°C followed by ultrasonic bath treatment can be beneficial .

Research Findings and Implications

Pharmaceutical Quality Control

The formation of amisulpride N-oxide through photodegradation has implications for pharmaceutical quality control and storage conditions. Understanding the degradation pathways of amisulpride is essential for ensuring drug stability and efficacy over time. Manufacturers and pharmacists need to consider appropriate storage conditions to minimize the formation of unwanted degradation products.

Future Research Directions

Current research on amisulpride N-oxide has primarily focused on its formation, detection, and environmental occurrence. Further studies are needed to:

  • Evaluate its biological activity and potential toxicity

  • Develop more efficient methods for its removal in water treatment processes

  • Assess its long-term environmental fate and potential bioaccumulation

  • Investigate possible synergistic effects with other pharmaceutical residues in the environment

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